2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14960791
InChI: InChI=1S/C20H16Cl2N2O4/c1-27-18-7-3-12(9-19(18)28-2)16-6-8-20(26)24(23-16)11-17(25)14-5-4-13(21)10-15(14)22/h3-10H,11H2,1-2H3
SMILES:
Molecular Formula: C20H16Cl2N2O4
Molecular Weight: 419.3 g/mol

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone

CAS No.:

Cat. No.: VC14960791

Molecular Formula: C20H16Cl2N2O4

Molecular Weight: 419.3 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)-3(2H)-pyridazinone -

Specification

Molecular Formula C20H16Cl2N2O4
Molecular Weight 419.3 g/mol
IUPAC Name 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Standard InChI InChI=1S/C20H16Cl2N2O4/c1-27-18-7-3-12(9-19(18)28-2)16-6-8-20(26)24(23-16)11-17(25)14-5-4-13(21)10-15(14)22/h3-10H,11H2,1-2H3
Standard InChI Key KDJOUGYWZBMRQM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound’s pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) is functionalized at positions 2 and 6. The 2-(2,4-dichlorophenyl)-2-oxoethyl group at position 2 introduces electrophilic character due to the ketone and electron-withdrawing chlorine atoms. Conversely, the 3,4-dimethoxyphenyl group at position 6 contributes electron-donating methoxy substituents, creating a push-pull electronic environment. This duality influences reactivity, solubility, and interactions with biological targets .

Key Physical Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₆Cl₂N₂O₄
Molecular Weight419.3 g/mol
IUPAC Name2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
SMILES NotationCOC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl)OC

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically beginning with the formation of the pyridazinone core. A plausible route includes:

  • Cyclocondensation: Reacting hydrazine derivatives with diketones or ketoesters to form the pyridazinone ring .

  • Functionalization: Introducing substituents via nucleophilic substitution or Friedel-Crafts alkylation. For example, the 3,4-dimethoxyphenyl group may be appended through Suzuki-Miyaura coupling.

  • Oxoethyl Group Installation: The 2-(2,4-dichlorophenyl)-2-oxoethyl side chain is added via alkylation or acylation reactions, often using chloroacetyl chloride or similar reagents .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct ring positions requires careful control of reaction conditions .

  • Stability: The electron-deficient pyridazinone ring may decompose under harsh acidic or basic conditions, necessitating mild reagents.

Chemical Properties and Reactivity

Electrophilic and Nucleophilic Sites

  • Pyridazinone Ring: The ring’s electron-deficient nature makes it susceptible to nucleophilic attack at positions adjacent to the nitrogen atoms.

  • Ketone Group: The carbonyl in the 2-oxoethyl side chain participates in condensation reactions, forming hydrazones or imines .

  • Methoxy Groups: These act as ortho/para directors in electrophilic aromatic substitution, though steric hindrance from the dimethoxy arrangement limits reactivity .

Representative Reactions

  • Nucleophilic Substitution: Reaction with amines or thiols at the pyridazinone ring’s electrophilic sites .

  • Oxidation/Reduction: The ketone can be reduced to a secondary alcohol or oxidized to a carboxylic acid derivative.

Biological Activities and Mechanisms

Antiviral Activity

Pyridazinone derivatives have shown inhibition of viral enzymes. For instance, 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] triazine-3(4H)-thione (a related compound) demonstrated anti-hepatitis A virus (HAV) activity by targeting viral protease function .

Antimicrobial and Anticancer Effects

  • Chloro- and Fluorophenyl Analogues: These derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.

  • Trifluoromethyl Derivatives: Increased lipophilicity enhances membrane penetration, leading to anticancer effects through topoisomerase II inhibition.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s scaffold is a template for drug candidates targeting:

  • Inflammatory Diseases: Methoxy groups may modulate COX-2 enzyme activity.

  • Oncology: Chlorine substituents enhance DNA intercalation potential .

Agrochemical Uses

Pyridazinones are explored as herbicides and fungicides due to their ability to inhibit plant growth regulators.

Comparison with Structural Analogues

CompoundKey Structural FeaturesBioactivitySource
4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] triazine-3(4H)-thioneTriazine-fused pyridazinoneAnti-HAV (EC₅₀ = 12 µM)
6-(Trifluoromethylphenyl)pyridazin-3-oneTrifluoromethyl groupAntifungal (IC₅₀ = 8 µM)
5-Acetyl-6-(4-methylphenyl)pyridazin-3-oneAcetyl substituentAnti-inflammatory (COX-2 IC₅₀ = 0.4 µM)

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